1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide - 946201-24-7

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Catalog Number: EVT-2938889
CAS Number: 946201-24-7
Molecular Formula: C13H17N3O5S
Molecular Weight: 327.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective antagonist of the CGRP receptor. It exhibits favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes. This compound has been investigated as a potential clinical candidate for the acute treatment of migraine. []

4-((5-(4-Methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazol-1-yl)sulfonyl)benzonitrile

  • Compound Description: This compound is a sulfonyl 1,2,3-triazolyl imidazole derivative synthesized via an organocatalytic [3+2] cycloaddition reaction. It demonstrated potent in vitro anticancer activity against MCF-7, MDA-MB-231 (breast cancer cell lines), and A-549 (lung cancer cell line) cells. []

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent CGRP receptor antagonist exhibiting remarkable aqueous solubility. It has shown promising intranasal bioavailability and dose-dependent activity in migraine models. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: These are a series of Biginelli dihydropyrimidines synthesized and screened for their potential antimicrobial, antifungal, and antimalarial activities. []
  • Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. Studies have extensively investigated its binding interactions with the receptor, identifying key structural features crucial for its antagonistic activity. [, ]
  • Compound Description: This compound is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor identified as a back-up for a previously discovered GlyT1 inhibitor. It demonstrates a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentrations in rats. []

1-[(4-Nitrophenyl)sulfonyl]-trans-2,5-pyrrolidinedicarboxylic acid methyl ester

  • Compound Description: This compound is a pyrrolidinedicarboxylic acid derivative whose crystal structure was analyzed to understand an unexpected carbon dioxide insertion reaction observed in its synthesis. []

(5S)-5-[4-(5-Chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione

  • Compound Description: This compound represents a series of novel crystal modifications, with the described structure being one specific form. The research focuses on its pharmaceutical applications, particularly in therapeutic contexts. []

4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 is a highly selective and potent monoacylglycerol lipase (MAGL) inhibitor, primarily investigated for its effects on endocannabinoid signaling and potential therapeutic applications in pain management and inflammation. Studies have shown that JZL184 increases 2-AG levels in the brain, leading to enhanced retrograde endocannabinoid signaling. [, , , , , , ]

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity and docking studies. The research focuses on their potential as antimicrobial agents. []

1-[2-[[(3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl]amino]-1-oxo-5-(1H-imidazol-4-yl)pentyl]piperidine

  • Compound Description: This compound and its derivatives, including various substitutions at the piperidine nitrogen, were synthesized and investigated for their therapeutic potential, although their specific application is not explicitly mentioned. []

N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate

  • Compound Description: This compound is a thiazolidine derivative whose crystal structure was analyzed, revealing details about its molecular conformation and intermolecular interactions. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. It exhibits high potency in inhibiting LTD4 binding and demonstrates efficacy in blocking LTD4-induced bronchoconstriction in guinea pigs. []

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

  • Compound Description: This compound is a 1H-imidazole derivative synthesized and characterized for its structure, but it did not exhibit activity against the tested Gram-positive, Gram-negative, and Candida albicans strains. []

1-(2-Oxoacetyl)-piperidine- or pyrrolidine-2-carboxylic acid Derivatives

  • Compound Description: This entry refers to a broad class of compounds designed to modulate cellular sensitivity to therapeutic agents. These derivatives are proposed for treating multidrug-resistant cells, particularly in the context of cancer. []

3-{2-[(2-Methyl-2-propanyl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-4-carboxamide (SHAZ-i)

  • Compound Description: SHAZ-i is a potential anti-cancer drug candidate identified through high throughput virtual screening. It targets the Polo-Box-Domain (PBD) of Polo-like-kinase-1 (PLK-1) and exhibits favorable pharmacokinetic properties. []

1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine Derivatives

  • Compound Description: This entry describes a series of 1,3,4-thiadiazole derivatives synthesized and evaluated for their antibacterial activities against various plant pathogens. []

(Oxazolidin-5-yl-methyl)-2-thiophenecarboxamide Derivatives

  • Compound Description: These are a series of oxazolidinone derivatives investigated for their potential as anticoagulants in treating or preventing thromboembolic diseases. []

5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group

  • Compound Description: These are a series of tetrahydroisoquinoline derivatives synthesized and evaluated for their anticancer and antioxidant activities. Several compounds within this series showed potent activity against pancreatic and lung cancer cell lines. [, ]
  • Compound Description: This refers to four distinct chemical series all explored as potential leukotriene D4 (LTD4) antagonists. Within these series, several compounds exhibited potent inhibitory activity against LTD4-induced bronchoconstriction. []

Dihydropyridine Containing Imidazolyl Substituent

  • Compound Description: This entry describes a series of dihydropyridine derivatives designed and synthesized as potential antitubercular agents. The compounds exhibited promising inhibitory activity against Mycobacterium tuberculosis growth. []
  • Compound Description: This refers to a series of compounds, including sulfonamides derived from N-phenylmorpholine, benzothiazole, 2-methylbenzothiazole, and triphenyloxazole, synthesized and characterized for their structures and properties. []

4,4′-(Cyclopent-1-ene-1,2-diyl)bis[5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide]

  • Compound Description: This compound is a dithienylethene amide derivative investigated for its photochromic properties and potential as a colorimetric fluoride sensor. It exhibits good reversibility and fatigue resistance upon UV or visible light irradiation. []

(R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

  • Compound Description: GSK2334775 is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel blocker. It effectively inhibits TRPV4-dependent contractions in human bronchial tissue. []
  • Compound Description: This entry refers to a series of imidazole-4-carboxamide ribonucleoside derivatives, including 5-thiobredinin, synthesized and tested for their antiviral and cytostatic activities. []
  • Compound Description: This refers to a novel cinnoline derivative synthesized using an environmentally friendly approach within Lycopodium clavatum sporopollenin microcapsules. This compound exhibited promising optical properties and antibacterial activity. []

3-Methyl-1-Phenyl-5-Benzenesulfonamido Pyrazole Derivatives

  • Compound Description: This entry describes a series of pyrazole derivatives synthesized from 3-methyl-1-phenyl-5-benzenesulfonamido pyrazole, exploring various chemical transformations and characterizing their structures. []

(R,S)-AM1241 and AM1714

  • Compound Description: These compounds are cannabinoid CB2 receptor agonists investigated for their efficacy in suppressing neuropathic pain. []

Temozolomide

  • Compound Description: Temozolomide is an antitumor drug, and this entry focuses on exploring new synthetic routes to its production. []

Properties

CAS Number

946201-24-7

Product Name

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36

InChI

InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17)

InChI Key

BDHYLPPJIIWKHP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.